4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine
Overview
Description
Thiazole derivatives are a class of compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. The compound "4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine" is a thiazole derivative that is structurally related to several compounds synthesized and characterized in the provided studies. These compounds exhibit a range of properties and activities, including antitumor effects and potential applications in nonlinear optics (NLO) .
Synthesis Analysis
The synthesis of thiazole derivatives often involves multi-step pathways and can be achieved through various methods, including one-pot syntheses. For instance, a one-pot synthesis approach was described for the production of functionalized 1,3-thiazolidine-2-thione derivatives, which are structurally related to thiazol-2-amines . Similarly, the synthesis of other thiazole derivatives, such as those containing a 1,2,4-triazole moiety, was achieved through reactions involving primary amines, carbon disulfide, and specific dichlorides . These methods highlight the versatility and adaptability of synthetic routes for creating thiazole-based compounds.
Molecular Structure Analysis
The molecular structures of thiazole derivatives have been elucidated using techniques such as single-crystal X-ray diffraction. These studies have revealed that the compounds can crystallize in various systems, including triclinic and monoclinic, and exhibit different space groups . The analysis of torsional angles and intermolecular interactions, such as hydrogen bonding and π-stacking, provides insight into the stability and conformational preferences of these molecules .
Chemical Reactions Analysis
Thiazole derivatives can participate in a range of chemical reactions, which are essential for their functionalization and the development of their biological activities. For example, the reaction of thiazol-2-amines with aldehydes can lead to the formation of Schiff bases, which are known for their diverse chemical properties . Additionally, the reactivity of these compounds can be further explored through multicomponent reactions, as demonstrated in the synthesis of trans-2,3-dihydrothiophenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are closely related to their molecular structure. Techniques such as FT-IR, NMR, and mass spectrometry are commonly used to characterize these properties . The electronic properties, including the analysis of frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP), have been investigated using density functional theory (DFT) calculations, providing a theoretical understanding that complements experimental data . Additionally, the antitumor activities of some thiazole derivatives have been evaluated, showing promising results against various cancer cell lines .
Scientific Research Applications
Corrosion Inhibition
One significant application of thiazole derivatives, including structures similar to 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine, is in corrosion inhibition. Quantum chemical parameters and molecular dynamics simulations have been used to predict the corrosion inhibition performances of these compounds on iron surfaces. These studies suggest that such thiazole derivatives could be effective in protecting metal surfaces from corrosion (Kaya et al., 2016).
Crystal Structure Analysis
The crystal structure of compounds structurally similar to 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine has been a subject of study. These compounds have been characterized using single-crystal X-ray diffraction, revealing insights into their molecular structures. Such analyses are crucial for understanding the properties and potential applications of these compounds in various fields (Gayathri B. et al., 2019).
Inhibition of Enzymes in Inflammatory Diseases
Thiazole derivatives have been evaluated for their biological activities, particularly as inhibitors of enzymes involved in inflammatory diseases. Studies have shown that certain thiazole compounds can inhibit 5-lipoxygenase (LOX), an enzyme involved in leukotrienes synthesis, which plays a role in inflammation-related diseases like asthma and rheumatoid arthritis. This suggests potential therapeutic applications for these compounds (Suh et al., 2012).
Drug Delivery Systems
In the realm of drug delivery, thiazole derivatives have been studied for their potential use in novel drug transport systems. For instance, gold nanoparticles stabilized with β-cyclodextrin-thiazole complexes have shown promise in improving drug solubility and stability, thus enhancing the effectiveness of drug delivery (Asela et al., 2017).
Antimicrobial Activity
Several thiazole derivatives, including those similar to 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine, have been synthesized and screened for antimicrobial activity. These compounds have demonstrated effectiveness against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Kubba & Rahim, 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2S/c10-5-1-2-7(11)6(3-5)8-4-14-9(12)13-8/h1-4H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYLSGQCBJHXEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CSC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366416 | |
Record name | 4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine | |
CAS RN |
68301-45-1 | |
Record name | 4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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